
BIO-32546
Descripción general
Descripción
BIO-32546 es un inhibidor altamente potente y selectivo de la autotaxina (ATX), una enzima responsable de la generación de ácido lisofosfatídico (LPA) en los fluidos corporales . Este compuesto es conocido por su alta eficacia, con un valor de IC50 de 1 nanomolar . Es un inhibidor reversible que no se une al zinc, que es biodisponible por vía oral y que penetra en el cerebro .
Aplicaciones Científicas De Investigación
Background on Autotaxin and Its Role in Disease
Autotaxin is a lysophospholipase D responsible for generating lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). Elevated levels of ATX and LPA are associated with several diseases:
- Neurological Disorders : Increased ATX activity has been linked to conditions such as multiple sclerosis and Alzheimer's disease.
- Cancer : ATX promotes tumor growth and metastasis, making it a target for cancer therapy.
- Fibrosis and Inflammation : The ATX-LPA signaling pathway is involved in fibrotic diseases and rheumatoid arthritis.
Pharmacological Properties of BIO-32546
This compound has been characterized by its unique pharmacological profile:
- Selectivity : It exhibits high selectivity for ATX over other receptors, with an IC50 value of 1 nM, indicating strong inhibition potential .
- Bioavailability : The compound is orally bioavailable and shows good brain penetration, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In animal models, this compound demonstrates favorable pharmacokinetic properties, including a half-life of approximately 3 hours in rats and significant oral bioavailability (66%) .
Therapeutic Applications
The therapeutic potential of this compound spans various medical fields:
Neuropathic Pain Management
Research indicates that inhibiting ATX can reduce LPA levels following neuronal injury, suggesting that this compound may offer a novel approach for treating neuropathic pain . In vivo studies have demonstrated its efficacy in reducing pain responses in animal models.
Cancer Therapeutics
This compound has shown promising antitumor activity against cell lines known to overexpress ATX mRNA, such as Hep3B (liver cancer) and RAW264.7 (macrophage-like cells) . This positions it as a potential candidate for cancer treatment strategies targeting the ATX-LPA axis.
Inflammatory Conditions
Given its role in modulating inflammatory pathways, this compound may be beneficial in treating conditions like rheumatoid arthritis and fibrosis . Ongoing studies are expected to explore its efficacy in these contexts further.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective autotaxin inhibitors with diverse therapeutic applications. Its unique properties suggest potential roles in treating neuropathic pain, cancer, and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full therapeutic spectrum of this promising compound.
Mecanismo De Acción
BIO-32546 ejerce sus efectos inhibiendo la autotaxina, una enzima lisofosfolipasa D que genera ácido lisofosfatídico . Al inhibir la autotaxina, this compound reduce los niveles de ácido lisofosfatídico, que está implicado en varias afecciones patológicas como la inflamación, la fibrosis y el cáncer . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización autotaxina-ácido lisofosfatídico, que desempeña un papel crítico en los procesos celulares como la proliferación, la migración y la supervivencia .
Métodos De Preparación
La síntesis de BIO-32546 implica varios pasos, comenzando con la preparación de la solución madre. El compuesto se disuelve en dimetilsulfóxido (DMSO) para lograr una concentración de 40 miligramos por mililitro . La ruta sintética y las condiciones de reacción específicas se detallan en la patente US20170158687A1 . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando condiciones de reacción similares para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
BIO-32546 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen los halógenos y los nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos.
Comparación Con Compuestos Similares
BIO-32546 es único debido a su alta potencia, selectividad y propiedades de penetración en el cerebro . Los compuestos similares incluyen:
PF-05180999: Un inhibidor de la fosfodiesterasa 2A con un valor de IC50 de 1,6 nanomolar.
Bucladesina sódica: Un análogo cíclico del monofosfato de adenosina con propiedades permeables a las células y actividad antiinflamatoria.
Siguazodan: Un inhibidor selectivo de la fosfodiesterasa III con un valor de IC50 de 117 nanomolar.
Estos compuestos comparten propiedades inhibitorias similares, pero difieren en sus objetivos y aplicaciones específicos. This compound destaca por su inhibición específica de la autotaxina y sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades neurológicas e inflamatorias .
Actividad Biológica
BIO-32546 is a novel compound recognized for its potent inhibitory effects on autotaxin (ATX), a lysophospholipase D enzyme involved in the production of lysophosphatidic acid (LPA). This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in various disease models, and detailed research findings.
Overview of Autotaxin and Its Role
Autotaxin is crucial in several physiological and pathological processes, including:
- Neuronal Development : ATX plays a significant role in the development of the vascular and nervous systems.
- Disease Implications : It has been implicated in conditions such as multiple sclerosis, Alzheimer's disease, neuropathic pain, and various cancers .
Given the involvement of ATX in these diseases, selective inhibition of this enzyme presents a promising therapeutic strategy.
Discovery and Characteristics of this compound
This compound was developed as a selective non-zinc binding reversible inhibitor of ATX. Key characteristics include:
- Potency : The compound exhibits an IC50 value of approximately 1 nM against ATX, indicating strong inhibitory activity .
- Bioavailability : It is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In pharmacokinetic studies conducted on male C57BL/6 mice, this compound demonstrated favorable parameters, as summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound
Route | Dose (mg/kg) | Tissue | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (hr) | AUC0–24 h (ng/mL*hr) | Cmax (ng/mL) | Tmax (hr) | F (%) |
---|---|---|---|---|---|---|---|---|---|
IV | 2.32 | Plasma | 6.09 | 2.36 | 4.72 | 6170 | 1270 | - | - |
Brain | - | - | - | - | 3020 | 3.00 | - | ||
PO | 10 | Plasma | 12200 | 1070 | 3.00 | 51 | 8840 | 7.00 | - |
Brain | - | - | - | - | - | - | Kp,uu = 0.11 |
Efficacy in Disease Models
This compound has been evaluated for its efficacy in various preclinical models:
- Neuropathic Pain : In models simulating acute pain, this compound significantly reduced LPA levels, correlating with its pharmacodynamic profile .
- Potential for Other Neurological Disorders : The compound's ability to penetrate the brain opens avenues for investigating its effects on other neurological conditions like Alzheimer's disease and multiple sclerosis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vivo Efficacy Study :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis with Other Inhibitors :
Propiedades
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?
A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.